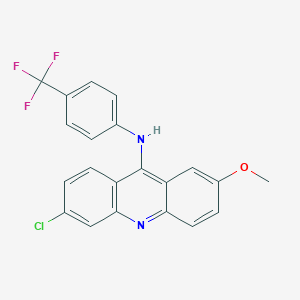
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine is a complex organic compound that features a chloro, methoxy, and trifluoromethyl group attached to an acridine core. Acridines are known for their applications in various fields, including medicinal chemistry and materials science, due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can yield amines .
科学的研究の応用
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core.
Medicine: Explored for its potential as an anticancer agent, given the known bioactivity of acridine derivatives.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用機序
The mechanism of action of 6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine involves its interaction with molecular targets such as DNA or enzymes. The acridine core can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
類似化合物との比較
Similar Compounds
2-Chloro-6-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro groups but differs in its core structure.
6-Methoxy-4-(trifluoromethyl)nicotinamide: Similar in having a methoxy and trifluoromethyl group but has a different core structure.
Uniqueness
6-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)acridin-9-amine is unique due to its combination of functional groups attached to an acridine core, which imparts specific chemical and biological properties not found in other similar compounds .
特性
分子式 |
C21H14ClF3N2O |
|---|---|
分子量 |
402.8 g/mol |
IUPAC名 |
6-chloro-2-methoxy-N-[4-(trifluoromethyl)phenyl]acridin-9-amine |
InChI |
InChI=1S/C21H14ClF3N2O/c1-28-15-7-9-18-17(11-15)20(16-8-4-13(22)10-19(16)27-18)26-14-5-2-12(3-6-14)21(23,24)25/h2-11H,1H3,(H,26,27) |
InChIキー |
ZFRRHHFKXVRKAK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















